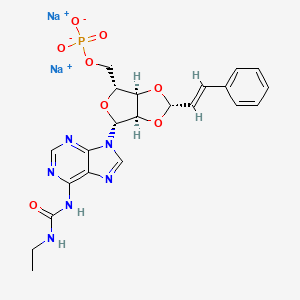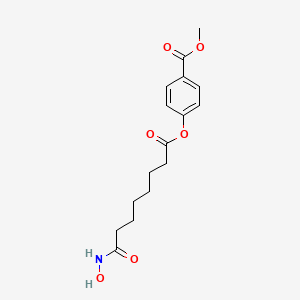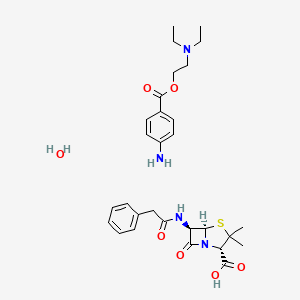
利马扎酮
描述
利马扎酮是一种在日本开发的水溶性前药,主要用于其镇静和催眠作用。 它在人体内转化为活性苯二氮卓类代谢物,然后发挥所需的药理作用 。 与传统的苯二氮卓类药物不同,利马扎酮本身不含与二氮杂卓环稠合的苯环,使其在该类别中独树一帜 .
科学研究应用
利马扎酮有几种科学研究应用,包括:
药理学研究: 它用于研究苯二氮卓类前药的药代动力学和药效学.
毒理学研究: 利马扎酮因其潜在的毒性作用及其与致命中毒的关联而被研究.
临床研究: 它被用于临床研究,以评估其作为镇静催眠剂的疗效和安全性.
作用机制
利马扎酮本身不会产生任何精神活性作用。相反,它在小肠中被氨基肽酶代谢,形成活性苯二氮卓类代谢物。 这些代谢物随后与中枢神经系统中的苯二氮卓类受体结合,增强γ-氨基丁酸 (GABA) 的抑制作用,从而产生镇静和催眠作用 .
生化分析
Biochemical Properties
Rilmazafone metabolizes into active compounds by a ring closure, resulting in a triazolo benzodiazepine structure similar to alprazolam . This process involves the interaction with various enzymes and proteins, including aminopeptidase enzymes in the small intestine .
Cellular Effects
Rilmazafone itself has no effects on benzodiazepine receptors nor does it produce any psychoactive effects prior to metabolism . Once metabolized, the active benzodiazepine metabolites can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
Rilmazafone is metabolized by aminopeptidase enzymes in the small intestine to form the principal active benzodiazepine rilmazolam . This process involves binding interactions with these enzymes, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of Rilmazafone and its metabolites have been studied over time in laboratory settings . These studies have provided information on the product’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Rilmazafone is involved in metabolic pathways that result in the formation of several active compounds . This process involves a ring closure resulting in a triazolo benzodiazepine structure similar to alprazolam .
Subcellular Localization
Given that it is metabolized by enzymes in the small intestine, it is likely that it is localized to this region prior to metabolism .
准备方法
利马扎酮的合成涉及几个步骤,从核心三唑结构的制备开始。合成路线通常包括以下步骤:
三唑环的形成: 这涉及在受控条件下使适当的前体反应以形成三唑环。
二苯甲酮部分的引入: 此步骤涉及将二苯甲酮基团连接到三唑环。
最终修饰:
利马扎酮的工业生产方法没有广泛记载,但它们可能遵循类似的合成路线,并针对大规模生产进行优化。
化学反应分析
利马扎酮经历了几种化学反应,主要是在其在人体内的代谢过程中:
水解: 利马扎酮在小肠中被氨基肽酶水解,导致形成活性苯二氮卓类代谢物.
闭环: 水解产物经过闭环反应形成活性苯二氮卓结构.
氧化和还原: 这些反应可能发生在代谢过程中,导致形成各种代谢物.
这些反应中常用的试剂和条件包括氨基肽酶和人体内的生理条件。 这些反应形成的主要产物是活性苯二氮卓类代谢物,如利马唑仑 .
相似化合物的比较
利马扎酮与其前药性质以及缺乏与二氮杂卓环稠合的苯环而与其他苯二氮卓类药物不同。类似化合物包括:
利马唑仑: 利马扎酮的活性代谢物,含有苯二氮卓类环结构.
阿普唑仑: 一种传统苯二氮卓类药物,具有类似的三氮唑苯二氮卓结构.
帕格氯酮: 另一种经历类似代谢转化的化合物.
属性
IUPAC Name |
5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N6O3/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23/h3-9H,10-11,24H2,1-2H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHFRCPLIGODFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85815-37-8 (hydrochloride) | |
| Record name | Rilmazafone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099593256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10244150 | |
| Record name | Rilmazafone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10244150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99593-25-6 | |
| Record name | 5-[[(2-Aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99593-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rilmazafone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099593256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rilmazafone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10244150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RILMAZAFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU3H37T766 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















